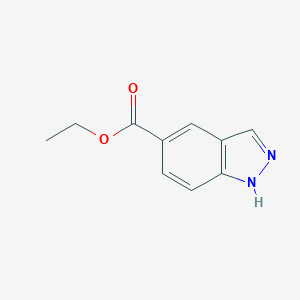

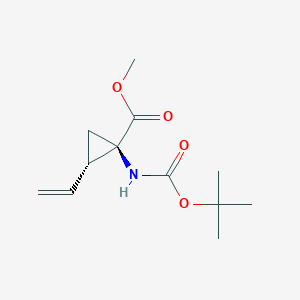

Ethyl 1H-indazole-5-carboxylate

概要

説明

Synthesis Analysis

The synthesis of Ethyl 1H-indazole-5-carboxylate derivatives involves various chemical strategies, incorporating different substituents at the N1 position and the 5 position of the indazole ring. These modifications aim to explore the chemical space for enhanced biological activity or desired physical properties. For instance, a study described the synthesis of sixty-five new derivatives of ethyl-1H-indazole-3-carboxylate, highlighting the chemical versatility of the indazole scaffold in drug design (Bistocchi et al., 1981).

Molecular Structure Analysis

The molecular structure of Ethyl 1H-indazole-5-carboxylate derivatives can significantly influence their chemical reactivity and physical properties. Crystallographic studies provide insights into the arrangement of atoms within the molecule and its intermolecular interactions. For example, the crystal structure of ethyl 2-aminooxazole-5-carboxylate was determined, showing planar sheets connected by intermolecular hydrogen bonding, demonstrating the importance of structural analysis in understanding compound properties (Kennedy et al., 2001).

Chemical Reactions and Properties

Ethyl 1H-indazole-5-carboxylate undergoes various chemical reactions, enabling the synthesis of a wide range of chemical entities. These reactions include cyclocondensation, nucleophilic substitution, and palladium-catalyzed coupling reactions. The chemical reactivity of the compound is utilized in synthesizing novel molecules with potential applications in different fields (Hodgetts & Kershaw, 2002).

科学的研究の応用

Medicinal Applications

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .

Synthesis of Indazoles

The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .

Anti-Inflammatory Agents

Indazoles have been found to have anti-inflammatory properties . For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole has been reported to possess high anti-inflammatory activity along with minimal ulcerogenic potential .

Antitumor Agents

Indazole-containing compounds have also been used as antitumor agents . The specific mechanisms of action can vary, but they often involve interfering with the growth and proliferation of cancer cells .

Anti-HIV Agents

Some indazole derivatives have been found to have anti-HIV properties . These compounds can inhibit key enzymes in the HIV replication process, thereby preventing the virus from spreading .

Inhibitors of Protein Kinase

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . This involves blocking the activity of a specific enzyme, thereby disrupting a key signaling pathway in the cells .

Antiviral Agents

Indazole derivatives have been found to have antiviral properties . These compounds can inhibit key enzymes in the virus replication process, thereby preventing the virus from spreading .

Antimicrobial Agents

Indazoles have been found to have antimicrobial properties . They can inhibit the growth of various types of bacteria and fungi, making them useful in the treatment of various types of infections .

Antiprotozoal Agents

Some indazole derivatives have been found to have antiprotozoal properties . These compounds can inhibit the growth and reproduction of protozoa, which are a type of microscopic parasite .

Hypoglycemic Agents

Indazoles can also be used as hypoglycemic agents . They can help to lower blood sugar levels, making them potentially useful in the treatment of diabetes .

Antihypertensive Agents

Indazole-containing compounds have also been used as antihypertensive agents . They can help to lower blood pressure, making them potentially useful in the treatment of hypertension .

Biological Probes

Indazoles can be used as biological probes . They can be used to study biological processes and structures, helping scientists to better understand how cells and organisms function .

Safety And Hazards

While specific safety and hazard information for Ethyl 1H-indazole-5-carboxylate was not found in the searched resources, general precautions for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

将来の方向性

Indazole-containing derivatives, including Ethyl 1H-indazole-5-carboxylate, represent one of the most important heterocycles in drug molecules . Given their wide range of biological activities, there is considerable interest in developing new synthetic approaches to these compounds, with the aim of improving their biological activities . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

特性

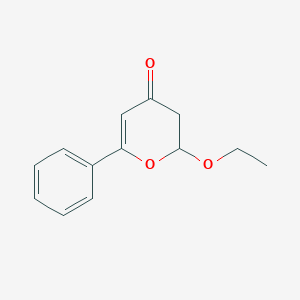

IUPAC Name |

ethyl 1H-indazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-9-8(5-7)6-11-12-9/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKABXDPLIJIWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363575 | |

| Record name | Ethyl 1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1H-indazole-5-carboxylate | |

CAS RN |

192944-51-7 | |

| Record name | Ethyl 1H-indazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192944-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,3-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxamide](/img/structure/B66087.png)

![5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one](/img/structure/B66090.png)